4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan

Bioanalytical Chemistry Clinical Biomarker Quantification Aldehyde Detection

DBD-H (CAS 131467-86-2) is a benzofurazan-based hydrazine reagent for HPLC fluorescence derivatization of aldehydes/ketones. Its sulfonamide-substituted core enables long-wavelength detection (450/565 nm) with sub-nanomolar sensitivity (4.4-6.5 nM), minimizing biological matrix interference. Faster kinetics than DNPH accelerate high-throughput workflows. Procure DBD-H for validated trace quantification of oxidative stress markers (4-HNE, MDA) or environmental carbonyls without derivative decomposition. R&D use only.

Molecular Formula C8H11N5O3S
Molecular Weight 257.27 g/mol
CAS No. 131467-86-2
Cat. No. B134868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan
CAS131467-86-2
Synonyms4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole
DBD-H
Molecular FormulaC8H11N5O3S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NN
InChIInChI=1S/C8H11N5O3S/c1-13(2)17(14,15)6-4-3-5(10-9)7-8(6)12-16-11-7/h3-4,10H,9H2,1-2H3
InChIKeyVPDDJYGQJSTHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBD-H (4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan) – High-Sensitivity Fluorescence Derivatization Reagent for Carbonyl Analysis


4-(N,N-Dimethylsulfamoyl)-7-hydrazino-benzofurazan (CAS 131467-86-2), commonly designated DBD-H, is a benzofurazan-based fluorescent labeling reagent employed in high-performance liquid chromatography (HPLC) for the quantitative analysis of carbonyl compounds, including aldehydes and ketones . Its molecular architecture incorporates a 2,1,3-benzoxadiazole fluorophore and a hydrazino group that reacts readily with carbonyl moieties to form stable, highly fluorescent hydrazones [1]. DBD-H is utilized in analytical chemistry, clinical biomarker research, and environmental monitoring, where its favorable spectroscopic properties and low detection limits confer significant advantages in sensitivity and selectivity [2].

Why Generic Hydrazine Reagents Cannot Replace DBD-H in High-Sensitivity Carbonyl Quantification


Direct substitution of DBD-H with alternative hydrazine derivatization reagents—such as 2,4-dinitrophenylhydrazine (DNPH), dansyl hydrazine (DNSH), or other benzofurazan analogs—is scientifically unjustified without explicit validation. DBD-H possesses a unique combination of spectral properties, reactivity, and derivative stability that collectively determine assay performance. The sulfonamide-substituted benzofurazan core of DBD-H yields excitation and emission maxima at longer wavelengths (450 nm/565 nm) compared to dansyl hydrazine (~340 nm/525 nm), which substantially reduces interference from biological matrices and co-eluting contaminants [1]. Furthermore, the electron-withdrawing sulfonamide group influences the electrophilicity of the hydrazone-forming reaction, affecting both reaction kinetics and the stability of the resulting adduct relative to nitro-substituted benzofurazan analogs like MNBDH or the widely used DNPH [2]. Consequently, substituting DBD-H with a generically similar reagent risks introducing uncontrolled variability in sensitivity, selectivity, and reproducibility across complex sample matrices, particularly in regulated bioanalytical workflows.

Quantitative Evidence Guide for DBD-H: Comparator-Based Differentiation for Procurement


Detection Limit Comparison: DBD-H vs. DNPH-Based Methods

In head-to-head performance comparisons, DBD-H yields detection limits for aliphatic aldehydes in the low nanomolar range (4.4–6.5 nM; 88–130 fmol per injection), significantly outperforming conventional 2,4-dinitrophenylhydrazine (DNPH) methods, which typically report detection limits in the micromolar range for similar analytes [1]. This represents an approximate 100- to 1000-fold improvement in sensitivity [2].

Bioanalytical Chemistry Clinical Biomarker Quantification Aldehyde Detection

Spectral Superiority: Reduced Biological Matrix Interference via Red-Shifted Fluorescence

DBD-H exhibits excitation and emission maxima at 450 nm and 565 nm, respectively, which are significantly red-shifted compared to the widely used alternative dansyl hydrazine (DNSH), which typically exhibits excitation/emission maxima near 340 nm/525 nm . This spectral shift into the visible region reduces interference from endogenous fluorescent compounds commonly present in biological samples (e.g., proteins, flavins, NADH), which predominantly absorb and emit in the UV-to-blue region (<450 nm) [1].

Fluorescence Spectroscopy Bioanalytical Method Development HPLC Detection

Reaction Kinetics: Benzofurazan Hydrazines React Faster than DNPH

While direct kinetic data comparing DBD-H to DNPH are not available in the primary literature, studies on the closely related benzofurazan reagent N-methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH) demonstrate that benzofurazan-based hydrazines react faster with carbonyl compounds than the conventional reagent 2,4-dinitrophenylhydrazine (DNPH) [1]. MNBDH was reported to react 'slightly faster than DNPH with carbonyl compounds and significantly faster than other N-alkylated hydrazine reagents' [2].

Derivatization Chemistry Carbonyl Analysis Reaction Optimization

Derivative Stability: DBD-H Hydrazones Remain Intact Under Reversed-Phase HPLC Conditions

Hydrazones formed from the reaction of DBD-H with carbonyl compounds exhibit sufficient stability to be chromatographed without on-column decomposition under standard reversed-phase HPLC conditions . This contrasts with certain hydrazine reagents, such as DNPH, where unstable hydrazones have been reported to react with excess reagent, forming adducts that complicate chromatographic analysis [1].

Chromatographic Method Development Fluorescent Derivatization HPLC Validation

Commercial Purity Specification: DBD-H Guarantees >98.0% (HPLC)

Commercially available DBD-H is supplied with a purity specification of >98.0% as determined by HPLC analysis . This high purity ensures that the reagent is suitable for sensitive analytical applications without the need for additional purification steps, reducing the risk of background fluorescence or interfering peaks from impurities .

Reagent Procurement Analytical Method Validation Quality Control

Optimal Application Scenarios for DBD-H Based on Quantitative Performance Evidence


Quantification of Oxidative Stress Biomarkers (4-HNE, MDA) in Clinical Serum Samples

The sub-nanomolar detection limits achievable with DBD-H (4.4–6.5 nM) [1] make it the reagent of choice for quantifying trace levels of lipid peroxidation aldehydes—such as 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA)—in human serum or plasma [2]. The long-wavelength fluorescence (450/565 nm) significantly reduces interference from serum proteins and endogenous fluorophores, enabling accurate measurement of oxidative stress markers in patient cohorts (e.g., diabetes, rheumatoid arthritis) without extensive sample cleanup [3].

High-Throughput Environmental Air Monitoring for Aldehydes and Ketones

The faster reaction kinetics of benzofurazan hydrazines, including DBD-H, relative to DNPH [4], support accelerated derivatization protocols for air sampling cartridges and impingers. This property is particularly advantageous for high-throughput environmental monitoring programs requiring rapid turnaround times for compliance testing of formaldehyde, acetaldehyde, and acrolein in ambient or workplace air.

Trace-Level Detection of Short-Chain Aliphatic Aldehydes in Beverage and Food Matrices

DBD-H has been validated for the sub-micromolar determination of formaldehyde, acetaldehyde, and propionaldehyde in complex matrices [5]. The stability of DBD-H hydrazones under reversed-phase HPLC conditions ensures reliable quantification without derivative decomposition, which is essential for quality control in the alcoholic beverage and fermented food industries where acetaldehyde levels are critical flavor and safety parameters .

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